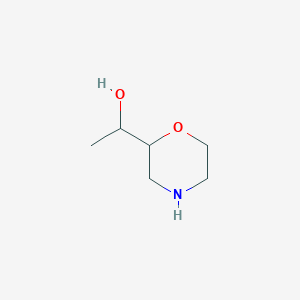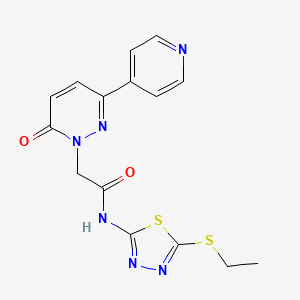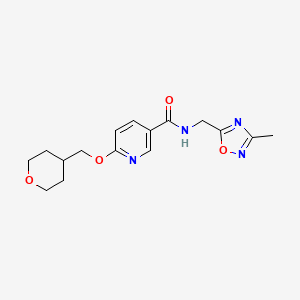
2-Hydroxy-3,3-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,3-dimethylpentanoic acid is a metabolite of leucine, one of the essential amino acids. It is naturally present in certain foods, such as cheese and fermented milk products. The compound has attracted interest in the scientific community due to its potential health benefits and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,3-dimethylpentanoic acid can be synthesized through various methods. One common approach involves the oxidation of 3,3-dimethylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 3,3-dimethylpentanenitrile under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the compound is often produced through the fermentation of leucine-rich substrates. This biotechnological approach leverages the metabolic pathways of specific microorganisms to convert leucine into this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3-dimethylpentanoic acid.
Reduction: Reduction reactions can convert it into 3,3-dimethylpentanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: 3,3-dimethylpentanoic acid.
Reduction: 3,3-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3,3-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a dietary supplement.
Industry: Utilized in the production of flavoring agents and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-hydroxy-3,3-dimethylpentanoic acid exerts its effects involves its role as a metabolite in leucine catabolism. It is processed by the enzyme dihydroxyacid dehydratase, leading to the formation of 2-keto-3-methylvalerate and water. This intermediate can then enter various metabolic pathways, influencing energy production and protein synthesis .
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-3-methylpentanoic acid
- 3-Hydroxy-3-methylpentanoic acid
- 2,3-Dihydroxy-3-methylpentanoic acid
Comparison: 2-Hydroxy-3,3-dimethylpentanoic acid is unique due to its specific structure and metabolic role. Unlike its analogs, it is directly involved in leucine metabolism and has distinct biochemical properties. Its unique structure allows it to participate in specific enzymatic reactions, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-hydroxy-3,3-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTNGLKYNXZIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2470680.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide](/img/structure/B2470683.png)
![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2470684.png)
![1-[4-(ethanesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2470686.png)


![2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole](/img/structure/B2470690.png)


![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2470693.png)




